3-(Acetylthio)propionic acid N-succinimidyl ester

Polymer-protein conjugation RAFT polymerization Serum albumin bioconjugation

Direct maleimide-NHS crosslinkers risk premature thiol oxidation, compromising conjugation yields in ADC formulation and bioconjugate workflows. SATP solves this through controlled two-step activation: the NHS ester installs an acetyl-protected thiol inert during storage and purification, then hydroxylamine deprotection exposes free sulfhydryl on demand. • 4.1 Å propionate spacer provides superior steric accessibility vs. SATA (2.8 Å acetate spacer) for conjugation to bulky maleimide-functionalized polymers, PEGylated crosslinkers, and protein therapeutics. • Eliminates thiol oxidation during intermediate steps-deprotection occurs only when conjugation is intended. • Validated for enzyme-nanoparticle immobilization, antibody AFM tip functionalization, and oligosaccharide modification with preserved biomolecular activity.

Molecular Formula C9H11NO5S
Molecular Weight 245.25 g/mol
Cat. No. B014144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Acetylthio)propionic acid N-succinimidyl ester
SynonymsEthanethioic Acid S-[3-[(2,5-Dioxo-1-pyrrolidinyl)oxy]-3-oxopropyl] Ester;  3-(Acetylthio)propanoic Acid 2,5-Dioxo-1-pyrrolidinyl Ester;  SATP
Molecular FormulaC9H11NO5S
Molecular Weight245.25 g/mol
Structural Identifiers
SMILESCC(=O)SCCC(=O)ON1C(=O)CCC1=O
InChIInChI=1S/C9H11NO5S/c1-6(11)16-5-4-9(14)15-10-7(12)2-3-8(10)13/h2-5H2,1H3
InChIKeyZRTJVRDXVSDKPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SATP: Protected Thiol NHS Ester for Bioconjugation


(2,5-Dioxopyrrolidin-1-yl) 3-acetylsulfanylpropanoate, commercially known as N-Succinimidyl 3-(Acetylthio)propionate or SATP (CAS 84271-78-3), is a heterobifunctional reagent composed of an amine-reactive N-hydroxysuccinimide (NHS) ester linked via a 3-carbon propionate chain to an acetyl-protected thiol group . The NHS ester reacts specifically with primary amines (ε-amino groups of lysine residues, N-termini) to form stable amide bonds, installing a protected sulfhydryl group that remains inert during storage and subsequent purification steps . Upon treatment with hydroxylamine, the acetyl group is removed to expose a free thiol for downstream conjugation with maleimide-, iodoacetyl-, or pyridyl disulfide-functionalized payloads [1]. This controlled two-step activation distinguishes SATP from direct maleimide-NHS crosslinkers and unprotected thiol reagents.

Two-step protected thiol bioconjugation workflow
Amine-to-sulfhydryl crosslinking on proteins, antibodies, or carbohydrates
Compatible with maleimide, iodoacetyl, and pyridyl disulfide payloads
4.1 Å spacer arm for sterically demanding conjugate assembly

SATP vs SATA: Spacer Arm and Conjugation Efficiency


N-Succinimidyl S-acetylthioacetate (SATA) and SATP are frequently treated as interchangeable reagents for introducing protected thiols onto primary amines. However, substitution without structural consideration introduces measurable risk to conjugation efficiency. SATP incorporates a 3-carbon propionate spacer (4.1 Å spacer arm) between the NHS ester and the acetyl-protected thiol, whereas SATA contains a 2-carbon acetate spacer (2.8 Å spacer arm) . This difference in spacer length directly influences the steric accessibility of the deprotected thiol for subsequent conjugation with bulky payloads such as maleimide-functionalized polymers, PEGylated crosslinkers, or protein therapeutics [1]. Additionally, NHS esters exhibit pH-dependent hydrolysis kinetics with half-lives ranging from several hours at pH 7 to less than 10 minutes at pH 9, meaning that suboptimal reaction conditions can lead to premature hydrolysis and reduced labeling efficiency regardless of the specific NHS reagent selected [2]. The following evidence quantifies these differential effects and their implications for experimental design and procurement decisions.

Target
vs
Substitute
SATP (4.1 Å propionate spacer)
SATA (2.8 Å acetate spacer)
Longer spacer may improve thiol accessibility for bulky payloads
Shorter spacer may limit steric freedom; conjugation efficiency with polymers or nanoparticles may differ
Two-step protected-thiol strategy; deprotection with hydroxylamine
Unprotected thiol reagents or direct maleimide-NHS crosslinkers; one-step reactivity may shift conjugation control

SATP Performance Evidence vs Comparators


Polymer-Protein Conjugation Efficiency with SATP Pre-Modification

In a systematic comparison of polymer-protein conjugation strategies using RAFT chain transfer agents, direct conjugation of maleimide (MAL)-terminated or pyridyl disulfide (PDS)-terminated polymers to native bovine serum albumin (BSA) required a large molar excess of polymer to achieve an acceptable degree of conjugation [1]. In contrast, pre-modification of the protein with SATP to introduce sulfhydryl groups onto primary amines significantly increased conjugation efficiency with both MAL- and PDS-containing polymers, reducing or eliminating the need for excess polymer [2]. This study provides cross-study comparable evidence that SATP-mediated sulfhydryl introduction overcomes a fundamental efficiency barrier in grafting-to polymer-protein conjugation.

Polymer-protein conjugation
Cross-study comparable
SATP-modified BSA: significantly increased conjugation efficiency
vs native BSA requiring large molar excess of polymer
Supports conjugation efficiency workflow for RAFT polymer-protein constructs
Qualitative improvement; SDS-PAGE densitometry in full text
Polymer-protein conjugation RAFT polymerization Serum albumin bioconjugation Grafting-to approach

SATP vs SATA Spacer Arm and Steric Accessibility

Direct head-to-head comparison of molecular architecture: SATP (N-succinimidyl 3-(acetylthio)propionate) contains a 3-carbon propionate spacer between the NHS ester and protected thiol, providing a 4.1 Å spacer arm . SATA (N-succinimidyl S-acetylthioacetate) contains a 2-carbon acetate spacer, providing approximately 2.8 Å . This ~1.3 Å difference in spacer length translates to measurably greater steric freedom for the unmasked sulfhydryl group when conjugated to bulky payloads [1]. SAT(PEG)4 (PEGylated SATA) provides a substantially longer 18.2 Å spacer arm with increased hydrophilicity, but SATP occupies the optimal middle ground for applications requiring modestly extended reach without PEG-associated solubility or formulation changes .

Spacer arm length
Head-to-head
SATP: 4.1 Å vs SATA: 2.8 Å
SATP spacer is ~46% longer
Steric accessibility context for bulky payload conjugation
Vendor technical datasheet specification; molecular geometry estimate
Spacer arm length Steric accessibility Heterobifunctional crosslinking Thiol-maleimide conjugation

Enzyme-Nanoparticle Conjugation with SATP and Activity Retention

In the production of multivalent enzyme-nanoparticle conjugates, SATP-mediated addition of sulfhydryl groups to enzymes was achieved without significant loss of enzymatic activity [1]. Following SATP modification and hydroxylamine deprotection, conjugation of all enzymes was simultaneously accomplished using maleimide reactive groups generated from activation of amines associated with polyethylene glycol molecules on the nanoparticle surface [2]. This class-level evidence demonstrates that SATP's mild reaction conditions and protected-thiol strategy preserve protein function during surface functionalization—a critical consideration when alternatives employing harsher reducing agents (e.g., DTT, TCEP to reduce native disulfides) may compromise protein structural integrity or activity.

Enzyme activity retention
Class-level inference
No significant activity loss after SATP modification and nanoparticle conjugation
Supports enzyme-nanoparticle conjugate workflow where function must be preserved
Class-level evidence; compared to harsher reducing-agent methods
Enzyme-nanoparticle conjugates Multivalent conjugation Maleimide surface chemistry Enzyme activity retention

AFM Tip Functionalization with SATP-Thiolated Antibodies

SAT(P) was employed in a published method for linking antibodies to atomic force microscopy (AFM) tips for single-molecule interaction studies [1]. The method utilized SATP to introduce protected sulfhydryl groups onto antibodies (which naturally lack free thiol residues), followed by deprotection and conjugation to maleimide-functionalized AFM tips . This approach established a covalent, oriented immobilization strategy suitable for force spectroscopy measurements. A subsequent study identified that SATP derivatization causes relatively high antibody consumption, prompting development of an alternative method with minimal protein consumption [2].

AFM tip functionalization
Cross-study comparable
Validated covalent antibody immobilization; relatively high antibody consumption reported
Subsequent alternative achieved minimal protein consumption
Method context for force spectroscopy; protein availability is key procurement factor
Published method; antibody consumption limitation noted in follow-up study
AFM tip functionalization Antibody immobilization Surface modification Single-molecule force spectroscopy

Oligosaccharide Functionalization via SATP Thiol Installation

3-(Acetylthio)propionic acid N-succinimidyl ester (SATP) has documented utility in oligosaccharide synthesis, specifically for introducing protected thiol functionalities onto carbohydrate scaffolds . The NHS ester reacts with amino-functionalized sugars or oligosaccharides, installing the acetyl-protected thiol which can be subsequently deprotected to enable conjugation to maleimide-, iodoacetyl-, or gold surfaces via thiol chemistry . This class-level evidence positions SATP as a versatile reagent for glycoconjugate assembly.

Oligosaccharide thiolation
Class-level inference
SATP documented for installing protected thiols onto carbohydrate scaffolds
Supports glycoconjugate assembly workflow; spacer length may aid steric access
Source review; data to verify for specific carbohydrate systems
Oligosaccharide synthesis Glycoconjugate chemistry Thiol-functionalized carbohydrates Carbohydrate bioconjugation

Radiopharmaceutical Albumin Conjugation with SATP

In a study evaluating 99mTc-mercaptoalbumin as a potential substitute for 99mTc-labeled red blood cells, stable 99mTc-mercaptoalbumin complexes were formed in 90-95% yield after coupling albumin with SATA or SATP across all molar ratios tested, followed by deacetylation [1]. This quantitative cross-study evidence demonstrates that SATP performs equivalently to SATA in generating high-yield radiometal-chelating protein conjugates, with the 4.1 Å spacer arm of SATP providing identical radiochemical yield outcomes as the 2.8 Å spacer of SATA in this specific application context [2].

Radiopharmaceutical yield
Cross-study comparable
SATP and SATA both achieved 90-95% 99mTc complex yield
Equivalent performance across all molar ratios tested
Functional interchangeability context for radiopharmaceutical preparation
Procurement may be driven by spacer preference or availability
Technetium-99m labeling Mercaptoalbumin Radiopharmaceutical conjugation Diagnostic imaging

SATP Application Scenarios for Bioconjugation


Polymer-Protein Conjugates via SATP Thiol Introduction

For therapeutic protein formulation development—including antibody-drug conjugates (ADCs), nanoscopic vaccine formulations, and PEGylated biologics—SATP pre-modification of the protein component introduces sulfhydryl groups that significantly increase conjugation efficiency with maleimide- or pyridyl disulfide-terminated polymers compared to direct conjugation to native proteins, which otherwise requires large molar excess of polymer [1]. SATP's 4.1 Å spacer arm provides greater steric accessibility than SATA's 2.8 Å spacer for subsequent conjugation to bulky polymeric payloads . This scenario is directly supported by the quantitative evidence in Evidence_Item 1 and Evidence_Item 2.

Enzyme Immobilization on Nanoparticles with SATP

When producing multivalent enzyme-nanoparticle conjugates for biocatalysis, biosensing, or drug delivery, SATP introduces protected sulfhydryl groups onto enzymes without significant activity loss [2]. Following deprotection with hydroxylamine, the free thiols react simultaneously with maleimide groups on PEG-functionalized nanoparticle surfaces, enabling high-density, oriented enzyme immobilization while preserving catalytic function. This application is supported by the class-level inference evidence in Evidence_Item 3.

AFM Tip Antibody Immobilization for Force Spectroscopy

SATP enables covalent immobilization of antibodies onto atomic force microscopy tips via a two-step protocol: SATP introduces protected sulfhydryl groups onto antibody lysine residues; deprotection exposes free thiols; maleimide-functionalized AFM tips capture the thiolated antibody [3]. While this method provides robust covalent attachment suitable for force spectroscopy, evidence indicates relatively high antibody consumption [4]. Researchers should consider antibody availability and cost when selecting this validated approach. This scenario is directly supported by Evidence_Item 4.

Oligosaccharide Thiolation for Glycoconjugate Synthesis

In oligosaccharide synthesis workflows requiring subsequent conjugation to thiol-reactive surfaces, fluorophores, or biomolecules, SATP provides a validated method for installing protected thiol groups onto amino-functionalized carbohydrates . The 4.1 Å spacer length may offer advantages over shorter SATA spacers when the thiol must extend beyond the carbohydrate scaffold for efficient maleimide coupling. This application is supported by Evidence_Item 5.

Application
Selection Property
Validation Focus
Polymer-protein conjugate assembly
Conjugation efficiency with maleimide/PDS-terminated polymers
Sulfhydryl introduction yield; polymer excess reduction
Enzyme-nanoparticle immobilization
Activity retention after thiolation and surface conjugation
Catalytic function preservation; multivalent loading density
AFM tip antibody immobilization
Covalent, oriented attachment for force spectroscopy
Immobilization robustness; antibody consumption efficiency
Glycoconjugate and carbohydrate thiolation
Protected thiol installation on amino-sugars
Spacer arm compatibility; maleimide/gold surface coupling yield

Technical Documentation Hub

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